1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one
Description
1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative substituted with a 4-amino-2,6-dichlorophenyl group at the 1-position of the pyrrolidone ring. The compound’s dichlorophenyl and amino substituents likely influence its electronic and steric properties, which may modulate its pharmacological activity.
Properties
IUPAC Name |
1-(4-amino-2,6-dichlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-4-6(13)5-8(12)10(7)14-3-1-2-9(14)15/h4-5H,1-3,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIAUYQUFVLQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954269-40-0 | |
| Record name | 1-(4-amino-2,6-dichlorophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-amino-2,6-dichlorobenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrrolidinone ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs of 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one, highlighting substituent variations and their associated biological activities:
Key Structural and Activity Trends:
- Substituent Effects on Antioxidant Activity: The 5-chloro-2-hydroxyphenyl derivatives () exhibit enhanced antioxidant activity compared to ascorbic acid, likely due to the hydroxyl group’s radical scavenging capacity and the chloro substituent’s electron-withdrawing effects .
- Arylpiperazine Hybrids for α-Adrenolytic Activity: Arylpiperazine-linked pyrrolidin-2-one derivatives () show high affinity for α1- and α2-adrenoceptors. The 2-chlorophenyl substituent in compound 7 (pKi = 7.13) suggests that electron-withdrawing groups enhance α1-AR binding . The target compound’s dichlorophenyl group may similarly influence receptor interactions but requires experimental validation.
- Synthetic Utility : 1-(4-Chlorophenyl)pyrrolidin-2-one () serves as a precursor for methylation via C(sp³)–H activation, highlighting the reactivity of the pyrrolidin-2-one core in synthetic chemistry .
Research Findings and Pharmacological Implications
QSAR Insights for Pyrrolidin-2-one Derivatives
Quantitative structure-activity relationship (QSAR) studies on arylpiperazinyl-pyrrolidin-2-one antiarrhythmics () identified PCR (polarity, charge, and reactivity) and JGI4 (topological descriptors) as critical determinants of activity. These descriptors correlate with electronic and steric properties of substituents, suggesting that the dichlorophenyl and amino groups in the target compound may influence its pharmacokinetic and pharmacodynamic profiles .
Antioxidant vs. Antiarrhythmic Activity
While 5-chloro-2-hydroxyphenyl derivatives excel in antioxidant assays (), arylpiperazine hybrids dominate antiarrhythmic applications (). This divergence underscores the importance of substituent selection: hydroxyl and heterocyclic groups favor antioxidant activity, whereas arylpiperazine chains enhance receptor binding.
Hypothetical Activity of the Target Compound
The 4-amino-2,6-dichlorophenyl group in the target compound introduces two chlorine atoms (electron-withdrawing) and an amino group (electron-donating), creating a unique electronic profile.
Biological Activity
1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidin-2-one moiety linked to a 4-amino-2,6-dichlorophenyl group. The presence of chlorine atoms enhances its lipophilicity, which may influence its interaction with various biological targets. The structural attributes contribute to its reactivity and potential pharmacological effects.
1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one exhibits biological activity primarily through its interactions with specific enzymes and proteins. Notably, it has been identified as a CYP3A4 inhibitor , which is crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions, impacting the pharmacokinetics of co-administered medications.
| Mechanism | Description |
|---|---|
| CYP3A4 Inhibition | Inhibits cytochrome P450 enzyme involved in drug metabolism |
| Binding Affinity | Demonstrates strong binding affinity to CYP3A4 based on molecular dynamics simulations |
| Interaction with Proteins | Alters the function of target proteins, potentially leading to therapeutic effects |
Biological Activities
Research indicates that 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one possesses antimicrobial and anticancer properties. Studies have shown its effectiveness against various cancer cell lines and its ability to modulate important biological pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells. Preliminary studies suggest that it may exert cytotoxic effects against certain cancer types, although specific IC50 values and detailed case studies are still required for comprehensive understanding.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial activity, suggesting that 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one may also exhibit such properties. It is hypothesized that the structural features contribute to its effectiveness against bacterial strains .
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and efficacy of 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one in various models:
- In vitro studies demonstrated significant enzyme inhibition and cytotoxicity against cancer cell lines.
- In vivo studies indicated variable absorption rates depending on the administration route (oral vs. intraperitoneal), impacting overall efficacy in animal models .
Table 2: Summary of Pharmacokinetic Studies
| Study Type | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| NMRI Mice | Oral | 10 | 33 | 0.5 | 5700 |
| NMRI Mice | Intraperitoneal | 10 | 830 | 0.25 | 66,000 |
| HRN Mice | Intraperitoneal | 10 | 3800 | 0.5 | 1,000,000 |
Future Directions
The ongoing research into the biological activity of 1-(4-Amino-2,6-dichlorophenyl)pyrrolidin-2-one suggests a promising avenue for drug development. Further studies are necessary to elucidate its full pharmacological profile, including:
- Detailed structure-activity relationship (SAR) analyses.
- Comprehensive clinical trials to assess efficacy and safety in humans.
- Exploration of potential combinations with other therapeutic agents to enhance anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
